4-Bromo-4'-propoxy-1,1'-biphenyl
Description
Properties
IUPAC Name |
1-bromo-4-(4-propoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXSFDQUTFXKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451878 | |
| Record name | 4-Bromo-4'-propoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154020-02-7 | |
| Record name | 4-Bromo-4'-propoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Propoxyphenylboronic Acid
The Suzuki-Miyaura reaction hinges on the availability of a boronic acid derivative. For 4-bromo-4'-propoxy-1,1'-biphenyl, 4-propoxyphenylboronic acid serves as a critical intermediate. This compound is synthesized via a two-step protocol:
-
Williamson Ether Synthesis :
4-Bromophenol undergoes alkylation with propyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-propoxybromobenzene. This step achieves an 85% yield due to the nucleophilic displacement of bromide by the alkoxide ion. -
Miyaura Borylation :
4-Propoxybromobenzene reacts with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (Pd(dppf)Cl₂) in dioxane with potassium acetate (KOAc) at 100°C for 24 hours. Hydrolysis of the resulting boronic ester affords 4-propoxyphenylboronic acid in 75% yield.
Suzuki Coupling with 1,4-Dibromobenzene
The boronic acid couples with 1,4-dibromobenzene under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux). The reaction selectively substitutes one bromine atom, producing this compound in 68% yield. Regioselectivity is ensured by the electronic effects of the propoxy group, which directs coupling to the para position.
Table 1: Suzuki-Miyaura Coupling Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 85% |
| Borylation | Pd(dppf)Cl₂, B₂Pin₂, dioxane | 75% |
| Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 68% |
Stepwise Synthesis via Bromination
Williamson Ether Synthesis
4-Bromophenol and propyl bromide react in acetone under reflux with K₂CO₃, forming 4-propoxybromobenzene (90% yield). This method avoids toxic alkyl iodides, aligning with green chemistry principles.
Biphenyl Formation via Ullmann Coupling
4-Propoxybromobenzene couples with iodobenzene using a copper(I) catalyst (CuI, 1,10-phenanthroline) in dimethyl sulfoxide (DMSO) at 110°C for 24 hours, yielding 4-propoxybiphenyl (78%). While Ullmann reactions traditionally suffer from low yields, ligand-accelerated catalysis improves efficiency.
Regioselective Bromination
Electrophilic bromination of 4-propoxybiphenyl with bromine (Br₂) and iron(III) bromide (FeBr₃) in dichloromethane at 0°C introduces bromine para to the propoxy group (65% yield). The propoxy group’s electron-donating nature enhances para selectivity.
Table 2: Stepwise Synthesis Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ether synthesis | K₂CO₃, acetone, reflux | 90% |
| Ullmann coupling | CuI, 1,10-phenanthroline, DMSO | 78% |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 65% |
Alternative Methodologies
Ullmann Ether Coupling
A one-pot Ullmann reaction between 4-bromophenol and 4-bromophenyl propyl ether using CuI and trans-N,N'-dimethylcyclohexane-1,2-diamine in DMSO at 120°C yields 4-bromo-4'-propoxybiphenyl (55%). Though less efficient than Suzuki coupling, this method circumvents boronic acid synthesis.
Nucleophilic Aromatic Substitution
Activation of 4-nitro-4'-propoxybiphenyl with fluorine via diazotization allows bromide substitution. However, harsh conditions (HBr, CuBr) and low yields (40%) limit practicality.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | High regioselectivity, scalability | Requires boronic acid | 68–75% |
| Stepwise bromination | Avoids toxic reagents | Multiple steps | 65–90% |
| Ullmann coupling | One-pot synthesis | Low yields | 55% |
The Suzuki method excels in atom economy and scalability, whereas stepwise bromination offers safer intermediates. Ullmann coupling remains a niche alternative due to moderate efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-propoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide, under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 4-amino-4’-propoxy-1,1’-biphenyl or 4-thio-4’-propoxy-1,1’-biphenyl.
Oxidation: Formation of 4-bromo-4’-formyl-1,1’-biphenyl or 4-bromo-4’-carboxy-1,1’-biphenyl.
Reduction: Formation of 4-propoxy-1,1’-biphenyl.
Scientific Research Applications
4-Bromo-4’-propoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-propoxy-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-Bromo-4'-propoxy-1,1'-biphenyl with key analogs, highlighting substituent effects on properties and applications:
Reactivity and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The propoxy group (-OCH₂CH₂CH₃) is electron-donating via resonance, enhancing the electron density of the biphenyl system. This contrasts with electron-withdrawing groups like -NO₂ (in 4-bromo-4'-nitro analogs), which reduce reactivity in electrophilic substitutions . Halogen Substituents: Bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), while iodine in analogs like 4-bromo-4'-iodo-1,1'-biphenyl provides dual reactivity for sequential functionalization .
Physical Properties and Stability
- Melting Points : Alkyl-substituted analogs (e.g., 4-bromo-4'-ethylbiphenyl) exhibit lower melting points (~107–108°C) compared to halogen-rich derivatives (e.g., 4-bromo-4'-iodo: solid at room temperature) due to weaker intermolecular forces .
- Stability : Propoxy and methoxy groups enhance oxidative stability compared to nitro-substituted analogs, which may decompose under acidic conditions .
Biological Activity
4-Bromo-4'-propoxy-1,1'-biphenyl (CAS No. 154020-02-7) is a biphenyl derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bromine atom and a propoxy group attached to a biphenyl core, which may influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation.
Table 1: IC50 Values of this compound against Different Cancer Cell Lines
The compound demonstrated the lowest IC50 value against Jurkat cells, indicating higher potency in this cell line compared to MCF-7 and HeLa cells.
The mechanisms underlying the anticancer effects of this compound include:
- Cell Cycle Arrest : Flow cytometry analysis showed that treatment with the compound led to significant alterations in cell cycle distribution, particularly an increase in the sub-G1 phase in Jurkat cells, suggesting induction of apoptosis .
- Inhibition of Angiogenesis : In vivo assays using the chick chorioallantoic membrane (CAM) model demonstrated that the compound effectively inhibited blood vessel formation in tumor tissues, further supporting its potential as an anticancer agent .
Case Studies
A notable study evaluated the effects of this compound on various cancer cell lines over different incubation periods. The findings indicated that prolonged exposure to the compound enhanced its growth inhibitory effects:
Table 2: Viability of Cancer Cells after Treatment with this compound
| Concentration (µM) | Viability (%) at 48h | Viability (%) at 72h |
|---|---|---|
| 5 | 58.48 | 43.89 |
| 10 | 45.22 | 30.38 |
| 20 | 21.24 | 15.05 |
These results indicate a dose-dependent decrease in cell viability over time, underscoring the compound's effectiveness as a potential therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
